REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCCl>[Br:1][C:2]1[C:3]([Cl:8])=[N+:4]([O-:14])[CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=CC1)Cl
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Name
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Quantity
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67.3 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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Quantity
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600 mL
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Type
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solvent
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Smiles
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ClCCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 7 hours
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Duration
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7 h
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated under reduced pressure to an approximate volume of 200 mL
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Type
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CUSTOM
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Details
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purified by chromatography on silica gel (Gradient: 80% to 100% ethyl acetate in heptane, followed by 5% to 10% methanol in ethyl acetate)
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Name
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|
Type
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product
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Smiles
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BrC=1C(=[N+](C=CC1)[O-])Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |